2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

Description

The exact mass of the compound 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-difluoroanilino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO3/c9-4-2-1-3-5(10)6(4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMPHIMGYLKQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018295-42-5 | |

| Record name | [(2,6-difluorophenyl)carbamoyl]formic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

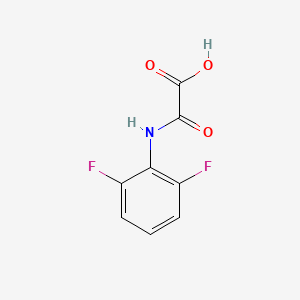

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid chemical structure

An In-Depth Technical Guide to 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

Executive Summary

This technical guide provides a comprehensive overview of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, a fluorinated N-aryl oxamic acid derivative of significant interest to the scientific community. Structurally, it combines a 2,6-difluorophenyl moiety with an α-keto-amide-acid core, bestowing it with unique electronic and steric properties. This document details its physicochemical characteristics, provides validated protocols for its synthesis, and explores its primary applications as a versatile building block in medicinal chemistry and as a highly effective ligand in palladium-catalyzed cross-coupling reactions. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in synthetic and pharmaceutical applications.

Introduction

N-aryl oxamic acids represent a class of compounds characterized by an oxalic acid monoamide backbone attached to an aromatic system. 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid (also known as 2,6-Difluoroanilino(oxo)acetic acid) is a prominent member of this class, distinguished by the presence of a 2,6-difluorinated phenyl ring.[1][2] This structural feature is not trivial; the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design.[3][4]

The significance of this compound arises from two key structural motifs:

-

The 2,6-Difluorophenyl Group: The two fluorine atoms ortho to the amino group exert strong inductive electron-withdrawing effects and can enforce a specific torsional angle between the phenyl ring and the amide linkage. In a drug discovery context, this can lead to improved metabolic stability, enhanced binding affinity through unique intermolecular interactions (e.g., ortho-fluoro-amide interactions), and modulation of the compound's pKa.[5][6]

-

The Oxamic Acid Core: The α-keto-amide-acid functionality serves as a versatile pharmacophore and a valuable synthetic handle. It can engage in multiple hydrogen bonding interactions and act as a bioisostere for other chemical groups, making it a valuable building block for constructing more complex bioactive molecules.

This guide offers a detailed exploration of this compound, from its fundamental properties to its practical synthesis and application.

Physicochemical Properties

The compound is typically supplied as an off-white to light yellow solid powder.[2][7] Its key properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 1018295-42-5 | [1][2][8][9] |

| Molecular Formula | C₈H₅F₂NO₃ | [1][2][8] |

| Molecular Weight | 201.13 g/mol | [2][8] |

| IUPAC Name | 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid | [10] |

| Synonyms | 2,6-Difluoroanilino(oxo)acetic acid, [(2,6-Difluorophenyl)carbamoyl]formic acid | [1][2][7][10] |

| Appearance | Off-white to light yellow solid powder | [2][7] |

| Density (Predicted) | 1.601 ± 0.06 g/cm³ | [1][2][7][8] |

| pKa (Predicted) | 2.73 ± 0.40 | [2][7][8] |

| LogP | 0.18 | [1] |

| Topological Polar Surface Area | 66.4 Ų | [10] |

| Storage Conditions | 2-8°C, sealed in a dry, inert atmosphere | [2][7][9][10] |

Chemical Structure:

Figure 1. 2D Structure of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid.

Synthesis and Mechanism

The synthesis of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid is reliably achieved via a two-step process involving the N-acylation of 2,6-difluoroaniline followed by the hydrolysis of the resulting ester intermediate. This approach is robust, scalable, and utilizes readily available starting materials.

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate

This first step involves a nucleophilic acyl substitution where the aniline attacks one of the electrophilic ester groups of diethyl oxalate. Using diethyl oxalate is advantageous due to its lower reactivity compared to oxalyl chloride, which allows for better control and avoids over-reaction.

-

Reagents:

-

2,6-Difluoroaniline (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Anhydrous Toluene or Ethanol

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-difluoroaniline (1.0 eq) and anhydrous toluene (or ethanol) to create a 0.5 M solution.

-

Add diethyl oxalate (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 110°C for toluene, 78°C for ethanol) and maintain for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes) to yield the ethyl ester intermediate as a white solid.

-

Step 2: Hydrolysis to 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

This step converts the ethyl ester to the final carboxylic acid via saponification.

-

Reagents:

-

Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate (1.0 eq)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 eq)

-

Solvent mixture: Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

-

1 M Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water in a round-bottom flask.

-

Add the base (LiOH or NaOH, 1.5 eq) and stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the THF from the reaction mixture under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 1-2 by adding 1 M HCl. A white precipitate of the final product will form.

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to yield the pure 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid.[11][12]

-

Applications in Chemical Synthesis

Beyond its role as a building block, 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid has been identified as a highly effective ligand for various palladium-catalyzed cross-coupling reactions.[2] These reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Reported Catalytic Utility:

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Sonogashira Coupling

-

Buchwald-Hartwig Cross-Coupling

-

Negishi Coupling

-

Stille Coupling

-

Hiyama Coupling

The effectiveness of this compound as a ligand likely stems from the ability of the N-H and carboxylic acid groups to form a stable chelate with the palladium center, while the electron-withdrawing nature of the difluorophenyl ring modulates the electronic properties of the catalyst, facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination.

Caption: Generic Pd-catalyzed cross-coupling cycle where L is the title compound.

Relevance in Drug Discovery

The title compound is a quintessential example of a fluorinated building block for drug discovery programs.[5][6] The incorporation of such fragments allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated positions less susceptible to metabolic oxidation by cytochrome P450 enzymes. The 2,6-difluoro substitution pattern can effectively block aromatic hydroxylation.

-

Lipophilicity and Permeability: Fluorine is the most electronegative element, yet its small size means that replacing H with F can increase local lipophilicity, which may enhance membrane permeability and cell penetration.

-

Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak acceptor), and other non-covalent interactions within a protein's active site, potentially increasing binding affinity and selectivity.

Analytical Characterization

The identity and purity of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid are confirmed using standard analytical techniques. Expected spectral data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (multiplet, ~7.0-7.5 ppm).- Amide N-H proton (broad singlet, ~9-11 ppm).- Carboxylic acid O-H proton (very broad singlet, >12 ppm). |

| ¹³C NMR | - Aromatic carbons (~110-160 ppm), with characteristic C-F coupling.- Amide carbonyl (~160-165 ppm).- Carboxylic acid carbonyl (~165-170 ppm). |

| ¹⁹F NMR | - A single resonance corresponding to the two equivalent fluorine atoms. |

| IR (KBr) | - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).- N-H stretch (~3300-3400 cm⁻¹).- Sharp C=O stretches for amide and carboxylic acid (~1650-1760 cm⁻¹).- C-F stretches (~1100-1300 cm⁻¹). |

| Mass Spec (ESI-) | [M-H]⁻ peak at m/z ≈ 200.02. |

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. It is classified as an irritant and is harmful if ingested.[7][10]

| Hazard Type | GHS Statement(s) |

| Hazard Statements | H302: Harmful if ingested.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P264: Wash hands and skin thoroughly after handling.P280: Wear protective gloves, eye protection, and face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

The compound should be stored in a well-sealed container in a cool (2-8°C), dry, and well-ventilated area, away from moisture.[2][7]

Conclusion

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is a high-value chemical entity with a well-defined profile. Its straightforward synthesis and the strategic placement of its fluorine atoms make it an important building block for the development of novel pharmaceuticals. Furthermore, its demonstrated utility as a ligand in palladium-catalyzed catalysis underscores its versatility and importance in modern organic synthesis. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

Chongqing Chemdad Co., Ltd. 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid. [Link]

-

PubChem. acetic acid. [Link]

-

ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

Royal Society of Chemistry. Supporting Information for an article. [Link]

-

Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

-

PubMed. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

Waters. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

-

ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

-

PubMed Central (PMC). Production of hydrophobic amino acids from biobased resources: wheat gluten and rubber seed proteins. [Link]

-

Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]

-

CyberLeninka. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. [Link]

-

Organic Syntheses. 4-nitroindole. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,6-Difluoroanilino(oxo)acetic acid CAS#: 1018295-42-5 [amp.chemicalbook.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Difluoroanilino(oxo)acetic acid | 1018295-42-5 [amp.chemicalbook.com]

- 8. 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 1018295-42-5|2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid|BLD Pharm [bldpharm.com]

- 10. 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. [(2-fluorophenyl)amino](oxo)acetic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid

Abstract

This technical guide provides a comprehensive overview of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid (CAS No. 1018295-42-5), a fluorinated N-aryl oxamic acid derivative of significant interest to researchers in synthetic organic chemistry and drug discovery. This document elucidates the compound's physicochemical properties, details a robust laboratory-scale synthesis protocol, outlines methods for its analytical characterization, and explores its current and prospective applications. Particular focus is given to its role as a versatile building block in medicinal chemistry and its potential utility as a specialized ligand in transition metal catalysis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction and Molecular Overview

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, also known as N-(2,6-difluorophenyl)oxamic acid, is a specialized organic compound that merges the structural features of an oxamic acid with a difluorinated aromatic ring. The presence of two fluorine atoms on the phenyl ring ortho to the amine linkage imparts unique electronic properties and conformational constraints that distinguish it from non-fluorinated analogs. These features are highly sought after in modern drug design, as fluorine substitution is a well-established strategy for modulating a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

The oxamic acid moiety itself is a known pharmacophore, recognized for its ability to act as a mimic of pyruvate and lactate, which allows it to function as an inhibitor of metabolic enzymes such as Lactate Dehydrogenase (LDH).[3][4][5] This enzyme is a key target in oncology and infectious diseases, making oxamic acid derivatives, including the title compound, attractive starting points for inhibitor design.[3][6]

This guide synthesizes the available technical data to present a holistic view of the compound, enabling researchers to effectively incorporate it into their synthetic and screening workflows.

Physicochemical Properties

A summary of the key physicochemical properties for 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is presented in Table 1. This data is critical for understanding the compound's solubility, stability, and compatibility with various reaction conditions.

| Property | Value | Source |

| CAS Number | 1018295-42-5 | [7][8] |

| Molecular Formula | C₈H₅F₂NO₃ | [7] |

| Molecular Weight | 201.13 g/mol | [7] |

| Appearance | Off-white to light yellow solid powder | [7] |

| Density (Predicted) | 1.601 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 2.73 ± 0.40 | [7] |

| Storage Temperature | 2-8°C, sealed, away from moisture | [7] |

| InChI Key | XKMPHIMGYLKQKV-UHFFFAOYSA-N | [7] |

Synthesis and Manufacturing

The synthesis of N-aryl oxamic acids is a well-established process in organic chemistry. The most direct and common route involves the acylation of an aniline derivative with an oxalyl chloride derivative, followed by hydrolysis of the resulting ester. This methodology is readily adaptable for the laboratory-scale preparation of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid.

Causality of the Synthetic Strategy

The chosen synthetic pathway leverages the high reactivity of acyl chlorides and the nucleophilicity of the primary amine in 2,6-difluoroaniline. The reaction proceeds in two logical steps:

-

Amide Bond Formation: 2,6-Difluoroaniline is treated with an excess of a mono-esterified oxalyl chloride, such as ethyl oxalyl chloride. Triethylamine or a similar non-nucleophilic base is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction before being allowed to warm to room temperature.

-

Ester Hydrolysis: The resulting ethyl N-(2,6-difluorophenyl)oxamate intermediate is then hydrolyzed to the corresponding carboxylic acid. This is achieved under basic conditions, commonly using lithium hydroxide (LiOH) in a mixed solvent system like tetrahydrofuran (THF) and water, to ensure saponification of the ester without disrupting the newly formed amide bond. Acidic workup then protonates the carboxylate to yield the final product.

This two-step, one-pot adaptation provides a reliable and efficient route to the desired product with good purity and yield.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established general procedures for the synthesis of N-aryl oxamic acids and should be performed by qualified personnel in a controlled laboratory environment.

Materials:

-

2,6-Difluoroaniline

-

Ethyl oxalyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

Caption: Workflow for the two-step synthesis of the title compound.

Procedure:

-

Acylation: To a solution of 2,6-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.1 eq). Cool the mixture to 0°C using an ice bath.

-

Slowly add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, quench the reaction by adding 1M HCl. Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate.

-

Hydrolysis: Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, approx. 3-5 eq) to the solution and stir vigorously at room temperature for 12 hours or until hydrolysis is complete (as monitored by TLC or LC-MS).

-

Cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~2.

-

A precipitate should form. Stir the slurry for 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to afford 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for structural elucidation. Based on analogous compounds, the expected ¹H NMR spectrum in DMSO-d₆ would show characteristic signals for the aromatic protons and a broad singlet for the amide proton. The ¹³C NMR would display signals for the two carbonyl carbons, and the aromatic carbons, with characteristic C-F coupling constants. The ¹⁹F NMR is definitive for confirming the presence and environment of the fluorine atoms.

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching (amide), C=O stretching (carboxylic acid and amide), and C-F stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition, providing a precise mass that matches the molecular formula C₈H₅F₂NO₃.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid.

Illustrative HPLC Protocol:

-

System: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Injection Volume: 10 µL.

This method allows for the separation of the target compound from starting materials, byproducts, and other impurities, enabling accurate purity assessment (typically >95% for research-grade material).[7]

Applications in Research and Development

The unique structural attributes of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid make it a valuable tool in several areas of chemical research, particularly in drug discovery and catalysis.

Key Intermediate in Medicinal Chemistry

The primary application of this compound is as a specialized building block for the synthesis of more complex, biologically active molecules. The difluorophenyl moiety provides a metabolically stable scaffold, while the oxamic acid portion offers two points for further chemical modification: the carboxylic acid and the amide.

A notable example of its use is described in patent literature, where it serves as a key reactant in the synthesis of novel pyridazine derivatives.[9] These derivatives were designed as potent inhibitors of Autotaxin (ATX), an enzyme implicated in fibrosis, inflammation, and cancer progression.[9] The use of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid in this context highlights its value in constructing molecules for high-value therapeutic targets.

Caption: Role as an intermediate in developing ATX inhibitors.

Potential as a Ligand in Homogeneous Catalysis

Several chemical suppliers classify 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid as a reagent or catalyst suitable for palladium-catalyzed cross-coupling reactions.[3][7] This includes important transformations such as:

While specific performance data for this exact compound as a ligand is not extensively published, its structural analog, 2-((2,6-dimethylphenyl)amino)-2-oxoacetic acid, has been successfully employed as a ligand in copper-catalyzed coupling reactions.[10] The N-aryl oxamic acid scaffold can act as a bidentate ligand, coordinating with the metal center through the amide and carboxylate oxygens. The electron-withdrawing nature of the difluorophenyl group in the title compound could modulate the electronic properties of the metal catalyst, potentially influencing its reactivity, stability, and selectivity in these crucial C-C and C-N bond-forming reactions. Further research is warranted to fully characterize its efficacy as a ligand for these transformations.

Scaffold for Bioisosteres and Enzyme Inhibitors

As a derivative of oxamic acid, the compound holds potential as a starting point for developing enzyme inhibitors. The oxamic acid core is a known inhibitor of dehydrogenases that use pyruvate or lactate as substrates.[3][5] Researchers can utilize 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid as a scaffold, modifying its structure to enhance potency and selectivity against specific enzyme targets, such as Plasmodium falciparum Lactate Dehydrogenase (pfLDH) in the context of antimalarial drug discovery.[3]

Safety, Handling, and Storage

As a research chemical, 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid should be handled with appropriate precautions in a laboratory setting.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C to ensure long-term stability.[7] It is classified as a combustible solid.[8]

-

Toxicity: Specific toxicological data for this compound is not publicly available. As with all novel chemical entities, it should be treated as potentially hazardous until proven otherwise.

Conclusion and Future Outlook

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is a valuable and versatile chemical entity with demonstrated utility in the synthesis of complex pharmaceutical intermediates. Its fluorinated structure offers advantages in designing metabolically robust compounds, while the oxamic acid core provides both a handle for further synthetic elaboration and a potential pharmacophore for enzyme inhibition.

While its application as a synthetic building block is established, its potential as a ligand in catalysis remains an area ripe for exploration. Future research elucidating its performance in various cross-coupling reactions could broaden its applicability and value to the synthetic chemistry community. Furthermore, screening this compound and its simple derivatives against enzyme targets like LDH and other dehydrogenases could uncover novel biological activities, paving the way for new therapeutic discovery programs. This guide serves as a foundational resource for scientists looking to unlock the full potential of this promising molecule.

References

- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. benchchem.com [benchchem.com]

- 9. Bioactivation of N-arylhydroxamic acids by rat hepatic N-acetyltransferase. Detection of multiple enzyme forms by mechanism-based inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid

Introduction

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, also known as N-(2,6-difluorophenyl)oxamic acid, is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The presence of the difluorophenyl moiety can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this compound a valuable building block in medicinal chemistry.[1] This guide provides a comprehensive overview of the synthesis of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for its characterization. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable guide for the preparation of this important synthetic intermediate.

The core structure, an N-aryloxamic acid, is a recognized pharmacophore. Notably, oxamic acid derivatives have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in the metabolism of cancer cells and pathogenic organisms.[2][3] This makes 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid and its analogues promising candidates for the development of novel therapeutics.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid involves a two-step process. The first step is the acylation of 2,6-difluoroaniline with an oxalic acid derivative, typically oxalyl chloride or diethyl oxalate. This is followed by the hydrolysis of the resulting intermediate to yield the final carboxylic acid product.

The choice of the acylating agent is a critical experimental consideration. Oxalyl chloride is highly reactive and allows the reaction to proceed at lower temperatures, often leading to shorter reaction times. However, it is moisture-sensitive and generates hydrogen chloride as a byproduct, requiring careful handling and an inert atmosphere. Diethyl oxalate is less reactive and may require higher temperatures or longer reaction times, but it is easier to handle and the reaction is generally cleaner.

This guide will focus on the use of oxalyl chloride for the initial acylation step due to its efficiency, followed by a straightforward hydrolysis protocol.

Visualizing the Synthesis

The synthetic pathway can be visualized as a two-step process: acylation followed by hydrolysis.

Sources

An In-Depth Technical Guide to 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, a fluorinated N-aryl oxamic acid of significant interest in modern synthetic chemistry and medicinal research. This document details its fundamental physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its critical applications as a sophisticated ligand in palladium-catalyzed cross-coupling reactions and as a versatile building block. Emphasis is placed on the causality behind its utility, particularly the mechanistic role of its unique structure in catalysis. Furthermore, its potential relevance in drug discovery programs is examined, drawing connections to the broader class of oxamic acid derivatives as enzyme inhibitors. This guide is structured to serve as a practical and authoritative resource for professionals engaged in chemical synthesis and pharmaceutical development.

Core Molecular Profile

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, also known by its synonym 2,6-Difluoroanilino(oxo)acetic acid, is a specialized organic compound whose utility is derived from its distinct structural features: a highly acidic oxamic acid moiety linked to an electron-deficient 2,6-difluorophenyl group.[1][2] This combination imparts unique properties that are leveraged in advanced organic synthesis.

Physicochemical & Structural Data

A summary of the key quantitative data for this compound is presented below, providing a foundational reference for its handling, characterization, and application.

| Property | Value | Source(s) |

| Molecular Weight | 201.13 g/mol | [1][2] |

| Molecular Formula | C₈H₅F₂NO₃ | [1][2][3] |

| CAS Number | 1018295-42-5 | [1][3] |

| Appearance | Off-white to light yellow solid powder | [2] |

| Predicted Density | 1.601 ± 0.06 g/cm³ | [1][2] |

| Predicted pKa | 2.73 ± 0.40 | [1][2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |

Spectral Characterization (Predicted)

While a publicly archived spectrum is not available, the expected NMR signals can be reliably predicted based on the molecular structure and established chemical shift principles.

-

¹H NMR: The spectrum would be characterized by signals corresponding to the aromatic protons of the difluorophenyl ring and the acidic protons. The proton on the amide nitrogen (-NH-) would likely appear as a broad singlet at high chemical shift (δ > 10 ppm). The aromatic protons would present as a complex multiplet system in the δ 7.0-7.5 ppm region, typical for a substituted benzene ring. The carboxylic acid proton (-COOH) would also be a broad singlet, likely at a very high chemical shift (δ > 12 ppm), and its observation may depend on the solvent used.

-

¹³C NMR: The carbon spectrum would show distinct signals for the two carbonyl carbons (amide and carboxylic acid), typically in the δ 155-165 ppm range. The aromatic carbons would appear in the δ 110-160 ppm region. The carbons directly bonded to fluorine would exhibit large coupling constants (¹JCF), resulting in characteristic splitting patterns that confirm the fluorine substitution.

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of N-aryl oxamic acids is a well-established process. The following protocol is a robust, two-step procedure adapted from generalized methods for this compound class, ensuring high fidelity and yield. The core logic involves the acylation of 2,6-difluoroaniline followed by saponification of the resulting ester intermediate.

Synthesis Workflow Diagram

Caption: A two-step synthesis of the target compound.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

2,6-Difluoroaniline

-

Ethyl oxalyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Lithium Hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

1.0 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Synthesis of Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate (Intermediate)

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-difluoroaniline (1.0 eq.) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 eq.) to the solution. Cool the flask to 0°C in an ice bath.

-

Acylation: Add ethyl oxalyl chloride (1.1 eq.) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1.0 M HCl. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude ester is typically of sufficient purity for the next step.

Step 2: Saponification to 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

-

Hydrolysis Setup: Dissolve the crude ester intermediate from Step 1 in a mixture of THF and water (e.g., a 3:1 ratio).

-

Base Addition: Add LiOH (approx. 5 eq.) to the solution and stir vigorously at room temperature.

-

Reaction Progression: Stir the reaction for 12-18 hours, monitoring the disappearance of the ester spot by TLC.

-

Acidification & Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH ~2 with 1.0 M HCl while cooling in an ice bath. The product will precipitate as a solid.

-

Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid.

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid is as a ligand in palladium-catalyzed cross-coupling reactions.[4] Its structure is expertly suited to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, enabling the efficient formation of C-C bonds.

Mechanistic Rationale: Why It Works

The efficacy of N-aryl oxamic acids as ligands stems from their ability to form a stable complex with the palladium center. The two oxygen atoms of the oxamic acid moiety can act as a bidentate chelating agent, while the N-aryl group provides crucial steric and electronic influence.

-

Electron-Withdrawing Nature: The 2,6-difluoro substituents make the phenyl ring strongly electron-withdrawing. This electronic property modulates the electron density on the palladium center, which can accelerate the rate-limiting reductive elimination step of the catalytic cycle, where the new C-C bond is formed and the product is released.

-

Steric Hindrance: The ortho-difluoro groups provide steric bulk around the nitrogen atom. This steric pressure can promote the reductive elimination step and prevent catalyst deactivation pathways like the formation of inactive palladium clusters.

-

Chelation Stability: The oxamic acid group forms a stable five-membered ring with the palladium atom, which helps to maintain the integrity of the catalytic species throughout the reaction.

Catalytic Cycle Diagram

Caption: The Suzuki-Miyaura catalytic cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura reaction to form a biaryl compound, using the title compound as a component of the catalytic system.

Materials and Reagents:

-

Aryl Halide (e.g., 4-Bromoanisole) (1.0 eq.)

-

Arylboronic Acid (e.g., Phenylboronic acid) (1.2-1.5 eq.)

-

Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

-

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid (2-4 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄) (2-3 eq.)

-

Solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and the base.

-

Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and the 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid ligand in a small amount of the reaction solvent.

-

Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Component Addition: Under the inert atmosphere, add the pre-mixed catalyst solution to the flask, followed by the bulk of the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.

-

Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Relevance in Drug Discovery and Development

While 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid is primarily known for its role in synthesis, the core oxamic acid scaffold is an area of active investigation in medicinal chemistry. Oxamic acid derivatives are known to act as inhibitors of various enzymes by mimicking the structure of substrates like pyruvate or oxalate.

Notably, libraries of oxamic acids have been synthesized and screened for activity against Plasmodium falciparum lactate dehydrogenase (pfLDH), a critical enzyme in the parasite's metabolism, making it a target for antimalarial drugs.[5] Certain oxamic acid derivatives have shown inhibitory activity against pfLDH, suggesting that this class of compounds could serve as a starting point for the development of novel antimalarial agents.[5] The 2,6-difluoro substitution pattern on the phenyl ring in the title compound is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity, making it a potentially valuable building block for creating such inhibitors.

Safety and Handling

As a laboratory chemical, 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid requires careful handling.

-

Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is a highly functionalized molecule with significant value for research and development professionals. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and reliable tool. Its primary utility as a ligand in palladium-catalyzed cross-coupling is grounded in sound mechanistic principles, where its electronic and steric features contribute to efficient and stable catalysis. Furthermore, its structural connection to biologically active oxamic acids presents opportunities for its use as a key building block in the synthesis of potential therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this versatile compound.

References

-

Chongqing Chemdad Co., Ltd. 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid. [Link]

-

National Center for Biotechnology Information. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. [Link]

-

ACS Publications. N-(4-Substituted-thiazolyl)oxamic acid derivatives, new series of potent, orally active antiallergy agents. [Link]

-

The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Science. Aminative Suzuki–Miyaura coupling. [Link]

-

National Center for Biotechnology Information. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase. [Link]

Sources

- 1. 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2,6-Difluoroanilino(oxo)acetic acid | 1018295-42-5 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,6-Difluoroanilino(oxo)acetic acid CAS#: 1018295-42-5 [amp.chemicalbook.com]

- 5. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid, a molecule of significant interest in medicinal chemistry. In the absence of direct, conclusive studies on this specific compound, this document synthesizes evidence from structurally related N-aryl oxamic acid and N-phenylanthranilic acid derivatives to propose a scientifically grounded hypothesis regarding its biological activity. We will delve into its potential as an enzyme inhibitor, particularly in the context of inflammation and oncology, and provide detailed experimental protocols for researchers to validate these hypotheses. This guide is intended to be a foundational resource for scientists and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Therapeutic Potential of N-Aryl Oxamic Acid Derivatives

The N-aryl oxamic acid scaffold, characterized by an N-phenyl-2-oxoacetic acid core, is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The electronic and steric properties of the aryl moiety can be readily modulated through substitution, allowing for the fine-tuning of target specificity and pharmacokinetic properties. The 2,6-difluoro substitution pattern on the phenyl ring of the title compound, 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid, is of particular interest. The fluorine atoms can enhance binding affinity to biological targets through favorable electrostatic interactions and can improve metabolic stability by blocking sites of oxidative metabolism.

While direct research on 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid is limited, the broader class of N-aryl oxamic acids and structurally similar compounds have demonstrated significant potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1] This guide will, therefore, extrapolate from the known mechanisms of these related molecules to propose a putative mechanism of action for 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid.

A Putative Mechanism of Action: Enzyme Inhibition at the Core

Based on the established activities of structurally analogous compounds, we hypothesize that the primary mechanism of action of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid is enzyme inhibition . The oxamic acid moiety is a key structural feature that can mimic the binding of endogenous carboxylate- or keto-acid-containing substrates to the active sites of various enzymes.

Inhibition of Lactate Dehydrogenase (LDH): A Potential Target in Oncology and Infectious Disease

A compelling line of evidence points towards lactate dehydrogenase (LDH) as a potential target. Oxamic acid itself is a known competitive inhibitor of LDH.[2] Furthermore, libraries of oxamic acid derivatives have been synthesized and shown to inhibit Plasmodium falciparum LDH (pfLDH), a key enzyme in the parasite's glycolytic pathway, making it an attractive target for antimalarial drugs.[2] Some of these derivatives have also shown selectivity for pfLDH over mammalian LDH (mLDH).[2]

In the context of cancer, many tumor cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This results in an increased reliance on LDH to convert pyruvate to lactate. Inhibition of LDH can, therefore, disrupt the energy metabolism of cancer cells and induce apoptosis. The structural similarity of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid to known oxamate inhibitors of LDH suggests it may exert its effects through a similar mechanism.

Modulation of Inflammatory Pathways: A Link to NSAID-like Activity

The N-phenylamino moiety of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid bears a structural resemblance to the N-phenylanthranilic acid scaffold found in a class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid.[3][4] These NSAIDs are known to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4] It is plausible that 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid could also interact with and inhibit COX-1 and/or COX-2, thereby exerting anti-inflammatory and analgesic effects.

Inhibition of Other Enzymes: Expanding the Therapeutic Possibilities

The versatility of the N-aryl oxamic acid scaffold suggests that other enzymes could also be potential targets. For instance, hydroxamic acid derivatives, which share some structural similarities with oxamic acids, are potent inhibitors of zinc metalloproteases and histone deacetylases (HDACs), both of which are important targets in oncology.[5][6] Additionally, N-aryl 2-aryloxyacetamides have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system with implications for pain and neurological disorders.[7]

Experimental Validation: A Roadmap for Researchers

To elucidate the precise mechanism of action of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid, a systematic experimental approach is required. The following protocols provide a framework for validating the hypothesized mechanisms.

Enzyme Inhibition Assays

A crucial first step is to determine if the compound directly inhibits the activity of the putative target enzymes.

Table 1: Key Enzyme Inhibition Assays

| Target Enzyme | Assay Principle | Key Parameters to Determine |

| Lactate Dehydrogenase (LDH) | Spectrophotometric measurement of the decrease in NADH absorbance at 340 nm during the conversion of pyruvate to lactate. | IC50, Ki, Mechanism of inhibition (competitive, non-competitive, etc.) |

| Cyclooxygenase (COX-1/COX-2) | Measurement of prostaglandin E2 (PGE2) production from arachidonic acid using an enzyme immunoassay (EIA). | IC50 for each isoform to determine selectivity. |

| Matrix Metalloproteinases (MMPs) | Fluorogenic substrate-based assay where cleavage of the substrate by the MMP results in an increase in fluorescence. | IC50 against a panel of MMPs to assess selectivity. |

| Histone Deacetylases (HDACs) | Assay using a fluorogenic HDAC substrate that, upon deacetylation, can be cleaved by a developer to produce a fluorescent signal. | IC50 against different HDAC classes. |

Experimental Protocol: Lactate Dehydrogenase (LDH) Inhibition Assay

-

Preparation of Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Enzyme Solution: Prepare a stock solution of purified LDH (human or from a relevant species) in assay buffer.

-

Substrate Solution: Prepare a stock solution of sodium pyruvate in assay buffer.

-

Cofactor Solution: Prepare a stock solution of NADH in assay buffer.

-

Test Compound: Prepare a stock solution of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 10 µL of the test compound at various concentrations (or vehicle control).

-

Add 20 µL of the enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of a pre-mixed solution of pyruvate and NADH.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Perform kinetic studies by varying the concentrations of both the substrate and the inhibitor to determine the mechanism of inhibition (e.g., using Lineweaver-Burk plots).

-

Cell-Based Assays

To confirm that the observed enzyme inhibition translates to a cellular effect, a series of cell-based assays should be performed.

Table 2: Key Cell-Based Assays

| Biological Effect | Cell Line(s) | Assay Principle | Key Readouts |

| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs) | Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) and prostaglandin E2 (PGE2) production in the culture supernatant by ELISA. | IC50 for the inhibition of cytokine and PGE2 release. |

| Anticancer Activity (Cytotoxicity) | A panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) | Measurement of cell viability using assays such as MTT, MTS, or CellTiter-Glo®. | GI50 (concentration for 50% growth inhibition). |

| Induction of Apoptosis | Cancer cell lines showing sensitivity to the compound | Detection of apoptotic markers such as caspase-3/7 activation (using a luminogenic or fluorogenic substrate) or Annexin V staining (by flow cytometry). | Fold-increase in caspase activity; percentage of apoptotic cells. |

| Metabolic Disruption | High-glycolytic cancer cell lines | Measurement of extracellular lactate production using a colorimetric assay. | Inhibition of lactate production. |

Experimental Protocol: Anti-inflammatory Activity in LPS-Stimulated Macrophages

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include unstimulated and vehicle-treated controls.

-

-

Measurement of Inflammatory Mediators:

-

After the incubation period, collect the cell culture supernatants.

-

Measure the concentration of TNF-α, IL-6, and PGE2 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine/PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 values.

-

Signaling Pathways and Workflow Diagrams

To visualize the proposed mechanisms and the experimental workflow, the following diagrams are provided.

Figure 1: A diagram illustrating the putative mechanism of action of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid through enzyme inhibition and the resulting cellular effects.

Figure 2: A flowchart depicting the experimental workflow for the validation of the mechanism of action of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid is currently lacking, a strong hypothesis can be formulated based on the activities of structurally related compounds. The N-aryl oxamic acid scaffold suggests a primary role as an enzyme inhibitor, with lactate dehydrogenase and cyclooxygenase representing high-priority putative targets. The proposed experimental roadmap provides a clear path for researchers to validate these hypotheses and to uncover the therapeutic potential of this intriguing molecule.

Future research should focus on a systematic evaluation of the inhibitory activity of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid against a panel of relevant enzymes. For the most promising targets, detailed kinetic studies and structural biology approaches, such as X-ray crystallography, can provide invaluable insights into the molecular basis of inhibition. Furthermore, comprehensive cell-based and in vivo studies will be essential to translate the in vitro findings into a deeper understanding of the compound's pharmacological effects and its potential as a novel therapeutic agent.

References

-

Bondar, D., et al. (2022). N-substituted arylhydroxamic acids as acetylcholinesterase reactivators. Chemical Biology & Interactions, 365, 110078. Available at: [Link]

-

Clement, B. (2002). Hydroxamic acids as pharmacological agents. Current Medicinal Chemistry, 9(1), 1-23. Available at: [Link]

-

Drag, M., et al. (2007). Novel hydroxamic acid-related phosphinates: inhibition of neutral aminopeptidase N (APN). Bioorganic & Medicinal Chemistry Letters, 17(6), 1516-1519. Available at: [Link]

-

Fujimura, H., et al. (1973). [Pharmacological studies on N-benzoyl-N'-phenyl-2,6-diaminobenzoic acid (F-1). 1. Anti-inflammatory action]. Nihon Yakurigaku Zasshi, 69(5), 765-787. Available at: [Link]

-

Sunduru, N., et al. (2017). N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1250-1262. Available at: [Link]

-

Tatematsu, Y., et al. (2016). Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. Biological & Pharmaceutical Bulletin, 39(2), 278-284. Available at: [Link]

-

Chavda, V. P., et al. (2022). Current Landscape of Hydroxamic Acid Derivatives With Antileukemia Activity. Archiv der Pharmazie, 355(10), e2200227. Available at: [Link]

-

Vander Jagt, D. L., et al. (2003). Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase. Journal of Medicinal Chemistry, 46(24), 5144-5149. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid. Available at: [Link]

-

Ghafouri, H., et al. (2016). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Research in Pharmaceutical Sciences, 11(4), 283-290. Available at: [Link]

-

PubChem. N-Phenylanthranilic Acid. Available at: [Link]

-

Pharmaffiliates. 2-((2,4-difluorobenzyl)amino)-2-oxoacetic acid. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]

-

ResearchGate. (2025, August 6). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. Available at: [Link]

-

MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available at: [Link]

Sources

- 1. Buy [(2-Fluorophenyl)amino](oxo)acetic acid | 84944-15-0 [smolecule.com]

- 2. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid [sites.ualberta.ca]

- 4. N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroxamic acids as pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Landscape of Hydroxamic Acid Derivatives With Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry

An In-Depth Technical Guide to Fluorine-Containing Amino Acids: From Synthesis to Application

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine has become a cornerstone for optimizing molecular properties.[1][2] This is particularly true in the burgeoning field of peptide and protein therapeutics, where the limitations of natural amino acids—such as metabolic instability and poor bioavailability—can hinder clinical success.[1][3] Fluorine-containing amino acids (FAAs) have emerged as powerful tools for researchers, offering a unique combination of physicochemical properties that can profoundly influence the structure, stability, and biological activity of peptides and proteins.[4][5]

The utility of fluorine stems from its distinct characteristics: it is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen. The carbon-fluorine (C-F) bond is exceptionally strong and polarized, making it a unique bioisostere for the C-H bond.[6][7] These fundamental attributes translate into a suite of desirable modifications for drug candidates:

-

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs.[4][8]

-

Increased Lipophilicity: Fluorination, especially polyfluorination, generally increases the hydrophobicity of a molecule, which can improve its ability to cross cellular membranes.[3][][10]

-

Modulation of Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering their charge state at physiological pH and influencing interactions with biological targets.[6][11]

-

Conformational Control: Through stereoelectronic effects, such as the gauche effect and hyperconjugation, fluorine can impose specific conformational preferences on the amino acid side chain and the peptide backbone, effectively "locking" a molecule into a bioactive shape.[6][8]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of FAAs, their incorporation into peptides and proteins, their profound impact on biomolecular structure, and their diverse applications, from molecular probes to next-generation therapeutics.

Part 1: Synthesis of Fluorine-Containing Amino Acids

The accessibility of diverse FAAs is critical for their widespread application. Synthetic strategies have evolved from classical building-block approaches to sophisticated late-stage fluorination techniques, providing chemists with a versatile toolbox.[12][13]

Synthetic Strategies: A Comparative Overview

The primary approaches to synthesizing FAAs can be broadly categorized as either constructing the amino acid from a pre-fluorinated building block or directly fluorinating an existing amino acid or peptide.

| Strategy | Description | Advantages | Disadvantages |

| Fluorinated Building Block Approach | Involves the synthesis of a fluorinated precursor which is then elaborated into the final amino acid structure.[10] | Reliable; allows for a wide variety of structures. | Can be lengthy; may require multi-step syntheses.[2] |

| Direct Electrophilic Fluorination | An electron-rich amino acid derivative (e.g., tyrosine) is reacted with an electrophilic fluorine source like Selectfluor or N-Fluorobenzenesulfonimide (NFSI).[8] | Can be applied late-stage to complex molecules; synthetically convenient.[10] | Limited to electron-rich or activated positions. |

| Metal-Catalyzed Fluorination | Transition metals, such as palladium, are used to catalyze the site-selective fluorination of C-H bonds, often using a directing group.[8] | High site-selectivity on unactivated C-H bonds. | May require specialized directing groups and catalysts. |

| Photocatalytic/Radical Fluorination | Visible-light photocatalysis is used to generate radicals that are subsequently trapped by a fluorine source.[8] | Mild reaction conditions; can functionalize strong C-H bonds. | Can sometimes suffer from selectivity issues. |

| Asymmetric Synthesis | Employs chiral auxiliaries, catalysts, or starting materials to produce enantiomerically pure FAAs.[14] | Crucial for biological applications to obtain the correct stereoisomer. | Can add complexity and cost to the synthesis. |

| Flow Synthesis | Reactions are performed in a continuous-flow reactor rather than a batch process.[2][15] | Scalable; improved safety for hazardous reagents; allows for reactions under conditions not accessible in batch.[2] | Requires specialized equipment. |

Experimental Protocol: Electrophilic Fluorination of a Tyrosine Derivative

This protocol provides a representative example of a late-stage electrophilic fluorination to synthesize 3-fluoro-tyrosine, a commonly used FAA for ¹⁹F NMR studies.

Objective: To introduce a single fluorine atom onto the aromatic ring of a protected tyrosine derivative.

Materials:

-

N-Boc-L-Tyrosine methyl ester

-

Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve N-Boc-L-Tyrosine methyl ester (1 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add Selectfluor (1.1 equivalents) portion-wise at room temperature. Causality Note: Adding the fluorinating agent in portions helps to control the reaction exotherm and minimize potential side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The starting material is UV-active and will show a different retention factor (Rf) than the product. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Causality Note: The aqueous workup removes unreacted Selectfluor and other water-soluble byproducts.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure N-Boc-3-fluoro-L-Tyrosine methyl ester.

-

Deprotection: The protecting groups (Boc and methyl ester) can be removed using standard literature procedures (e.g., trifluoroacetic acid for Boc removal, and saponification with LiOH for ester hydrolysis) to yield the final 3-fluoro-L-tyrosine.

Part 2: Incorporation of FAAs into Peptides and Proteins

Once synthesized, FAAs can be incorporated into larger biomolecules using either chemical or biological methods. The choice of method depends on the desired product, scale, and the specific FAA being used.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for chemically synthesizing peptides. The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to a solid resin support. Fluorinated amino acids, typically as Fmoc- or Boc-protected derivatives, can be readily incorporated using standard coupling reagents.

However, researchers should be aware that the high electronegativity of fluorine can sometimes reduce the nucleophilicity of the amino group, potentially leading to slower or incomplete coupling reactions.[3][16] In such cases, optimizing coupling times or using more potent coupling agents may be necessary.

Biological Synthesis: Non-Canonical Amino Acid Incorporation

Biosynthetic methods leverage the cell's own protein synthesis machinery to incorporate FAAs.[17] This approach is particularly powerful for producing large proteins containing FAAs.

The most common method utilizes auxotrophic bacterial strains (e.g., E. coli) that cannot synthesize a specific natural amino acid.[8] By depleting the growth medium of the natural amino acid and supplying an excess of its fluorinated analog, the cell is forced to incorporate the FAA into its proteome in place of the canonical counterpart.[8][17][18] For instance, feeding 5-fluorotryptophan to a tryptophan auxotroph results in global replacement of tryptophan residues.

Another technique is precursor-directed biosynthesis , where a fluorinated amino acid is fed to an organism that naturally produces a specific peptide.[8] If the biosynthetic enzymes are sufficiently permissive, they will accept the fluorinated analog and incorporate it into the final product.[19]

Caption: Workflows for incorporating FAAs via chemical (SPPS) and biological methods.

Part 3: The Structural Impact of Fluorination

The introduction of fluorine is not a passive modification; it actively sculpts the conformational landscape of peptides and proteins across all levels of structure.[8] This ability to "tailor" biomolecular shape is one of the most powerful aspects of FAA chemistry.[8]

Conformational Control at Multiple Scales

-

Individual Residue: Fluorine's stereoelectronic effects dictate the preferred conformation (rotamer) of the amino acid side chain. For example, a polar C-F bond will preferentially align in a gauche orientation to a neighboring positively charged amine due to electrostatic attraction.[8]

-

Secondary Structure: The conformational biases of individual FAAs can propagate to influence secondary structures like α-helices and β-sheets.[8][18] For instance, incorporating highly hydrophobic hexafluoroleucine can enhance the stability of coiled-coil domains by promoting hydrophobic collapse.[18] Conversely, some fluorinated residues can act as helix-breakers.[8]

-

Tertiary & Quaternary Structure: At the highest level, extensively fluorinated amino acids can drive protein folding and assembly through the "fluorous effect," where fluorinated side chains segregate from both aqueous and hydrocarbon environments to form a stable "fluorous core".[8][18][20]

Case Study: The Power of Fluorinated Prolines

Proline is unique among amino acids for its ability to adopt both cis and trans conformations of the preceding peptide bond, a critical factor in protein folding kinetics.[16] Fluorinating the proline ring at the 4-position provides an unprecedented level of control over this equilibrium.

-

(4R)-fluoroproline (Flp): The fluorine atom prefers a gauche relationship with the backbone carbonyl. This stereoelectronic effect forces the five-membered ring into a Cγ-exo pucker, which strongly favors the trans amide bond conformation.[3][18]

-

(4S)-fluoroproline (flp): In this stereoisomer, the gauche effect favors a Cγ-endo pucker, which in turn stabilizes the cis amide bond conformation.[3][16][18]

This ability to precisely tune the cis/trans isomer ratio makes fluorinated prolines invaluable tools for stabilizing specific protein folds and probing the role of proline isomerization in biological processes.

Caption: Stereoelectronic control of proline amide bond conformation by fluorination.

Part 4: Applications in Research and Drug Development

The unique properties of FAAs have led to their use in a wide array of applications, where fluorine can act as a subtle probe, a pharmacokinetic enhancer, or a modulator of bioactivity.[8]

Fluorine as a "Spy": Probing Biomolecular Systems

Because fluorine is virtually absent in biological systems, its signal can be observed without any background interference, making it an excellent bioorthogonal probe.[8][21]

-

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is ideal for NMR: it is 100% naturally abundant, has high sensitivity (83% of ¹H), and its chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 300 ppm.[21][22] By incorporating an FAA into a protein, researchers can use simple 1D ¹⁹F NMR experiments to monitor protein folding, detect conformational changes, and characterize ligand binding events in real-time.[8][21][23][24]

-

¹⁸F Positron Emission Tomography (PET): The radioactive isotope ¹⁸F is a widely used positron emitter for medical imaging.[25] ¹⁸F-labeled amino acids, such as ¹⁸F-fluoro-L-DOPA and ¹⁸F-fluoroethyl-L-tyrosine, are used as PET tracers to visualize processes like amino acid transport and metabolism, which are often upregulated in cancer cells.[8][][25]

Fluorine as a "Tinker": Improving Drug Properties

One of the most common uses of fluorine in drug design is to improve a molecule's pharmacokinetic profile.[8]

-

Blocking Metabolism: Introducing fluorine at or near a metabolically labile site (a "metabolic hotspot") can prevent enzymatic degradation. For example, fluorinating an aromatic ring can block P450-mediated hydroxylation, thereby increasing the drug's half-life.[4][8]

-

Enhancing Permeability: The increased lipophilicity imparted by fluorine can enhance a peptide's ability to passively diffuse across cell membranes, a key hurdle for many peptide-based drugs.[3][8][10]

Fluorine as a "Soldier": Modulating Biological Activity

Fluorine can directly participate in and enhance the interactions between a drug and its biological target.[8]

-